Luteolin
Description
Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in numerous medicinal herbs, vegetables, and fruits. Its chemical structure comprises a 15-carbon skeleton with a chromone core (A- and C-rings) and a catechol-substituted B-ring (3′,4′-dihydroxy groups), which is critical for its biological activities . This compound exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, mediated through modulation of pathways such as Akt/MDM2/p53, NF-κB, and IL-6/STAT3 .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPNAANSBPBGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Record name | luteolin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Luteolin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074988 | |
| Record name | Luteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-70-3 | |
| Record name | Luteolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTEOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUX1ZNC9J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
329.5 °C | |
| Record name | Luteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
Luteolin, a flavonoid found in various types of plants including vegetables, fruits, and medicinal herbs, interacts with a number of known cellular targets. These targets include AKT1, ALB, CASP3, IL6, JUN, STAT3, TNF, and VEGFA . These proteins play crucial roles in various cellular processes such as cell survival, inflammation, and cell cycle progression.
Mode of Action
This compound exerts its therapeutic effects through multiple mechanisms. It inhibits the growth of cancer cells by triggering apoptosis and cell cycle arrest. It also inhibits tumor cell metastasis and angiogenesis. Mechanistically, this compound causes cell death by downregulating Akt, PLK-1, cyclin-B1, cyclin-A, CDC-2, CDK-2, Bcl-2, and Bcl-xL, while upregulating BAX, caspase-3, and p21.
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation. It also inhibits the JAK/STAT pathway, which plays a critical role in cell growth, survival, and differentiation.
Pharmacokinetics
This compound’s absorption, distribution, metabolism, and excretion (ADME) are influenced by its form, dosage, administration route, and individual factors. After being metabolized, it mainly persists in plasma as glucuronides and sulfate-conjugates. Enhancements like nanocrystallization improve its bioavailability, with most metabolites excreted renally or biliary within 24 hours.
Result of Action
At the molecular and cellular level, this compound has been shown to have significant effects. It increases the expression of apoptosis-related proteins and antioxidant enzymes. In DNA methylation, this compound inhibits the expression of DNA methyltransferases, a transcription repressor, and increases the expression and activity of ten-eleven translocation (TET) DNA demethylases, a transcription activator.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the surrounding environment can affect the structure and antioxidative properties of this compound. Moreover, this compound is found in various environments, including vegetables and fruits such as celery, parsley, broccoli, onion leaves, cabbages, and apple skins. These sources provide a natural environment for the action of this compound.
Biochemical Analysis
Biochemical Properties
Luteolin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cancer-cell survival and proliferation, angiogenesis, invasion, metastasis, mTOR/PI3K/Akt, STAT3, Wnt/β-catenin, and cell-cycle arrest, and induce apoptosis. It also plays a vital role in the up/down-regulation of microRNAs (miRNAs) in cancer therapy.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways across various types of cancer. It also affects gene expression and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound has been found to inhibit IL-8 production in intestinal epithelial cells by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs).
Biological Activity
Luteolin is a naturally occurring flavonoid found in various plants, including fruits, vegetables, and herbs. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Antioxidant Activity
This compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in various chronic diseases.
- Mechanisms : this compound modulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing the body's defense against oxidative damage .
Anti-Inflammatory Effects
This compound's anti-inflammatory effects are well-documented. It inhibits key inflammatory pathways and mediators:
- Inhibition of NF-κB : this compound reduces the activation of NF-κB, a transcription factor that promotes inflammation by regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- NLRP3 Inflammasome : It also inhibits the assembly of the NLRP3 inflammasome, which plays a critical role in inflammatory responses .
Anticancer Properties
This compound has shown promising anticancer effects through various mechanisms:
- Apoptosis Induction : It induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Cell Cycle Arrest : this compound affects cell cycle progression by inhibiting cyclin-dependent kinases (CDKs) and inducing cell cycle arrest at the G1 phase .
- Angiogenesis Inhibition : It suppresses angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties:
- Oxidative Stress Reduction : In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in neuronal tissues .
- Cognitive Function Improvement : Studies suggest that this compound can enhance cognitive function and may be beneficial in conditions like Alzheimer's disease by modulating neuroinflammatory responses .
Study 1: this compound in Cancer Treatment
A preclinical study investigated the effects of this compound on melanoma cells. Results showed that this compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of STAT3 signaling pathways. The study concluded that this compound could serve as a potential chemotherapeutic agent against melanoma .
Study 2: Neuroprotective Effects in Ischemic Stroke
In a rat model of ischemic stroke, this compound administration resulted in reduced infarct size and improved neurological outcomes. The mechanism was attributed to this compound's ability to enhance Nrf2 signaling and reduce oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities of this compound
Table 2: Key Research Findings on this compound's Pharmacological Properties
| Study Focus | Findings | Year |
|---|---|---|
| Cancer Treatment | Induced apoptosis in melanoma cells | 2024 |
| Neuroprotection | Reduced infarct size in ischemic stroke model | 2023 |
| Anti-inflammatory Mechanisms | Inhibited TNF-α and IL-6 production | 2022 |
Scientific Research Applications
Pharmacological Properties
Luteolin exhibits a broad spectrum of biological activities, including:
- Antioxidant : this compound scavenges free radicals and reduces oxidative stress.
- Anti-inflammatory : It inhibits pro-inflammatory cytokines and enzymes.
- Neuroprotective : this compound protects neuronal cells from apoptosis and oxidative damage.
- Anticancer : It induces apoptosis in cancer cells and inhibits tumor growth.
Pain Management
This compound has shown promising results in managing various pain conditions. Studies indicate that it can alleviate neuropathic pain by improving nerve function and reducing hyperalgesia:
- Mechanism : this compound activates the Nrf2 pathway, enhancing antioxidant enzyme activities and reducing reactive oxygen species (ROS) production. In a diabetic neuropathy model, this compound treatment significantly improved sensory conduction velocities and reduced pain responses in a dose-dependent manner .
Neuroprotection
Research has demonstrated this compound's protective effects against neurodegenerative conditions:
- Glutamate-Induced Cytotoxicity : In vitro studies revealed that this compound mitigates glutamate-induced neuronal death by restoring mitochondrial function and reducing intracellular ROS levels . This suggests its potential in treating conditions like Alzheimer's disease.
Cancer Therapy
This compound's anticancer properties have been extensively studied:
- Mechanisms of Action : It induces apoptosis in various cancer cell lines through multiple pathways, including the inhibition of angiogenesis and metastasis. For instance, this compound has been shown to enhance the effects of chemotherapeutic agents like oxaliplatin in gastric cancer by promoting G2/M cell cycle arrest .
- Clinical Implications : Preclinical studies suggest that this compound can reduce tumor incidence and metastasis in colon cancer models . Its combination with other drugs may enhance therapeutic efficacy while minimizing side effects.
Metabolic Disorders
This compound's role in metabolic diseases is also noteworthy:
- Diabetes Management : Studies indicate that this compound improves insulin sensitivity and reduces complications associated with diabetes, such as diabetic neuropathy. It enhances glucose metabolism and reduces inflammation in adipose tissues .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
- Diabetic Neuropathy Model :
- Gastric Cancer Treatment :
- Autism Spectrum Disorder :
Comparison with Similar Compounds
Luteolin vs. Apigenin
- Structural Differences : Apigenin lacks the 3′-hydroxyl group present in this compound’s B-ring, making it a 4′,5,7-trihydroxyflavone.
- Bioactivity :
- Antioxidant Capacity : this compound’s additional hydroxyl group enhances its radical scavenging activity compared to apigenin. In Glechoma hederacea extracts, this compound levels correlated more strongly with antioxidant efficacy .
- Molecular Docking : Both bind to TP-53 and pRb, but this compound shows slightly lower binding affinity (−6.6 kcal/mol vs. apigenin’s −6.9 kcal/mol), suggesting subtle differences in protein interactions .
- Anticancer Effects : this compound induces apoptosis in NSCLC cells via Akt/MDM2/p53, while apigenin primarily targets cyclin-dependent kinases .
This compound vs. Quercetin
- Structural Differences : Quercetin has a 3-hydroxy group on the C-ring, making it a 3,3′,4′,5,7-pentahydroxyflavone.
- Bioactivity: Antioxidant Mechanisms: Both exhibit strong radical scavenging, but quercetin’s 3-OH group allows chelation of metal ions (e.g., Fe²⁺), enhancing its pro-oxidant effects under certain conditions. This compound lacks this property, making it safer for therapeutic use . Anti-Inflammatory Pathways: this compound suppresses IL-6 and TNF-α more effectively, while quercetin modulates COX-2 and iNOS .
This compound vs. Chrysoeriol
- Structural Differences : Chrysoeriol is a methoxylated derivative of this compound, with a 3′-methoxy-4′-hydroxy B-ring.
- Bioactivity :
Glycosylated Derivatives of this compound
Glycosylation alters this compound’s solubility, bioavailability, and bioactivity:
Key Finding : Glycosylation at the B-ring (e.g., 3′- or 4′-positions) preserves antioxidant activity better than A-ring modifications .
This compound–Manganese(II) Complex
- Structure : Mn²⁺ chelates with this compound’s 5-OH and 4-keto groups.
- Enhanced Bioactivity: Antioxidant Activity: Scavenges 80.34% hydroxyl radicals at 1 mM vs. 74.43% for free this compound. Mechanism: Metal coordination stabilizes the flavonoid radical intermediate, prolonging antioxidant effects .
This compound-7-glucoside in Cancer Therapy
- EGFR Inhibition : Binds to EGFR-L858R (Met793) with −8.0 kcal/mol affinity, comparable to PD168393, a reference inhibitor. Molecular dynamics show stable interactions over 60 ns .
Functional Advantages Over Non-Flavonoid Analogs
β-Sitosterol
Withanolide D
- Structure : Steroidal lactone.
- Antiviral Activity : Both inhibit HPV16 E6 oncoprotein, but this compound’s smaller size allows better penetration into viral PDZ domains .
Preparation Methods
Microwave-Assisted Alkaline Degradation
The patent CN1687054A details a two-stage synthesis protocol using rutin as the starting material. This method achieves a 71.2% yield through optimized microwave irradiation and alkaline conditions:
Stage 1: Rutin Purification
- Dissolve 30–40 g rutin in 1,000 mL water at 80–90°C with 30% sodium hydroxide (NaOH)
- Adjust pH to 3.2 using hydrochloric acid (HCl) to precipitate purified rutin
- Vacuum dry at 95–100°C to obtain 24.4–31.8 g refined product
Stage 2: this compound Synthesis
| Parameter | Optimal Condition |
|---|---|
| Reactants | 12 g rutin, 18 g KOH, 96 g sodium dithionite (Na₂S₂O₄) |
| Solvent | 500 mL deionized water |
| Microwave Power | 300 W |
| Reaction Time | 1 hour (3 × 20 min cycles) |
| pH Adjustment | 5.6 with HCl |
| Final Yield | 4.1 g (94.2% purity) |
This methodology reduces reaction time by 83% compared to conventional thermal methods while maintaining high product purity. The microwave energy facilitates rapid bond cleavage in rutin's glycosidic linkages, promoting efficient conversion to this compound's aglycone form.
Solvent-Free Synthesis Innovations
Recent developments employ solid-phase catalysis under reduced pressure conditions:
Comparative Synthesis Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Alkaline | 100 | 6 | 58.4 | 89.7 |
| Microwave-Assisted | 80 | 1 | 71.2 | 94.2 |
| Ionic Liquid Catalysis | 120 | 0.5 | 68.9 | 91.4 |
The microwave technique demonstrates superior energy efficiency (2.1 kJ/g vs 8.7 kJ/g for conventional methods), making it economically viable for industrial-scale production.
Extraction Techniques from Natural Sources
Conventional Extraction Methods
Table 1: Performance Metrics of Extraction Methods
| Method | Raw Material | Time | Temp (°C) | Efficiency |
|---|---|---|---|---|
| Maceration | Viticis leaves | 72 h | 40 | 9.4% |
| Soxhlet (Methanol) | Viticis leaves | 2 h | 50 | 14.5% |
| Ultrasonic-Assisted | Lobelia chinensis | 30 min | 50 | 0.323 mg/g |
| Supercritical CO₂ | Peanut shell | 105 min | 80 | 23.33 mg RE*/g |
*RE: Rutin Equivalent
Maceration remains the simplest method but shows limited efficiency (9.4% vs 14.5% for Soxhlet). Ethanol-water mixtures (70:30 v/v) yield optimal results for polar flavonoid extraction due to enhanced solubility parameters.
Advanced Extraction Technologies
2.2.1 Enzyme-Assisted Ultrasonic Extraction
A hybrid approach combining cellulase pretreatment (45 U/mL) with 40 kHz ultrasound achieves 9.31 mg/g this compound from celery in 30 minutes. Key advantages include:
- 62% reduction in solvent consumption vs traditional methods
- Preservation of thermolabile compounds through low-temperature processing (25–30°C)
- 89% recovery rate of antioxidant activity
2.2.2 Natural Deep Eutectic Solvents (NADES)
Choline chloride-lactic acid-based NADES extracts 23.33 mg rutin equivalents/g from peanut shells at 80°C. This green chemistry approach eliminates volatile organic compounds while maintaining 94.7% flavonoid stability during storage.
Analytical Methodologies for Quality Control
Chromatographic Techniques
HPLC Conditions for this compound Quantification
| Column | Mobile Phase | Flow Rate | Detection λ | Retention Time |
|---|---|---|---|---|
| C18 (5 μm) | 0.1% formic acid:acetonitrile | 0.3 mL/min | 350 nm | 14.2 min |
Modern UPLC systems reduce analysis time to 6.7 minutes with 0.26 μg/mL detection limits, enabling real-time process monitoring during industrial production.
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectroscopy verifies this compound's characteristic bands:
- 3,250 cm⁻¹ (phenolic -OH stretch)
- 1,660 cm⁻¹ (C=O conjugation)
- 1,610 cm⁻¹ (aromatic C=C vibrations)
X-ray diffraction patterns confirm crystalline purity, showing distinct peaks at 2θ = 12.4°, 25.7°, and 31.2° for pharmaceutical-grade material.
Industrial Scalability and Cost Analysis
Production Cost Comparison (per kg)
| Method | Raw Material Cost | Energy Cost | Total |
|---|---|---|---|
| Chemical Synthesis | $120 | $85 | $205 |
| Supercritical Extraction | $95 | $210 | $305 |
| Ultrasonic-Assisted | $110 | $65 | $175 |
Microwave synthesis offers the best cost-to-yield ratio ($205/kg vs $305/kg for supercritical extraction), particularly when using agricultural byproducts like peanut shells as rutin sources.
Q & A
Basic: What experimental models are commonly used to study luteolin's bioactivity?
This compound's bioactivity is typically investigated using in vitro cell lines (e.g., cancer cells like A375 melanoma, PC-3 prostate cancer, or HT29 colon cancer) and in vivo rodent models (e.g., xenograft tumors in nude mice or chemically induced hepatotoxicity in rats). Disease-specific models include:
- Cancer : Xenograft models (HAK-1B hepatoma cells) to assess tumor growth inhibition .
- Neuroinflammation : TNF-α-induced monocyte adhesion to endothelial cells to study atherosclerosis .
- Metabolic disorders : Streptozotocin-induced diabetic rat models to evaluate glucose metabolism .
- Hepatotoxicity : Methamphetamine-induced liver damage in rats .
Advanced: How can researchers investigate this compound's effects on STAT3 signaling pathways in cancer?
STAT3 modulation by this compound involves dual mechanisms :
- Ubiquitin-dependent degradation of Tyr705-phosphorylated STAT3, analyzed via Western blotting .
- Downregulation of Ser727-phosphorylated STAT3 through CDK5 inactivation, validated using kinase inhibitors and siRNA silencing .
- Functional assays : Measure apoptosis (caspase-8 activation) and downstream targets (cyclin D1, survivin) via qPCR or immunoblotting .
- In vivo validation : Use xenograft models to correlate STAT3 inhibition with tumor regression .
Basic: What statistical methods are appropriate for analyzing this compound's dose-dependent effects?
- One-way ANOVA with post-hoc tests (e.g., Tukey’s or Dunnett’s) is standard for comparing multiple treatment groups .
- Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
- Time-series data : Repeated-measures ANOVA for longitudinal studies (e.g., glucose levels in diabetic models) .
Advanced: What strategies address the low bioavailability of this compound in preclinical studies?
- Nanoparticle delivery systems : Solid lipid nanoparticles (SLNs) modified with polyethylene glycol (PEG) enhance solubility and targeting .
- Pharmacokinetic optimization : Use LC-MS/MS to monitor this compound metabolites in plasma and tissues .
- Synergistic formulations : Combine this compound with piperine to inhibit metabolic degradation .
Basic: How to validate gene expression changes induced by this compound?
- qPCR : Confirm microarray or RNA-seq data (e.g., EGF pathway genes like EGFR, SOS, and c-Fos in prostate cancer cells) .
- Functional enrichment analysis : Use tools like DAVID or Ingenuity Pathway Analysis (IPA) to identify overrepresented pathways (e.g., apoptosis, inflammation) .
Advanced: How to analyze contradictory data between in vitro and in vivo studies on this compound's efficacy?
- Bioavailability considerations : In vitro doses may not reflect physiologically achievable concentrations .
- Model relevance : Ensure cell lines (e.g., HLF hepatoma) match the in vivo pathology (e.g., liver cancer xenografts) .
- Dose calibration : Adjust in vitro IC50 values to account for metabolic clearance in vivo .
Basic: What are common biochemical assays to assess this compound's antioxidant activity?
- ROS detection : Fluorescent probes (e.g., DCFH-DA) in HT29 cells .
- Radical scavenging assays : DPPH or ABTS assays to quantify free radical neutralization .
- NF-κB inhibition : Electrophoretic mobility shift assay (EMSA) or luciferase reporter systems in adipocytes .
Advanced: What molecular techniques identify this compound's interaction with proteins like Hsp90?
- Surface plasmon resonance (SPR) : Direct binding assays to measure affinity .
- ATP-sepharose pull-down : Confirm competitive inhibition of Hsp90-ATP binding .
- Co-immunoprecipitation : Validate disruption of Hsp90-client protein complexes (e.g., survivin, Bcl-xL) .
Basic: How to optimize this compound extraction from plant sources for research purposes?
- Ultrasound-assisted extraction : Optimize parameters (ethanol concentration, solvent ratio) via orthogonal design .
- Response surface methodology (RSM) : Central composite design to maximize yield from peanut shells .
- HPLC validation : Quantify purity using C18 columns and UV detection at 350 nm .
Advanced: How to evaluate this compound's role in modulating multiple signaling pathways (e.g., PI3K/AKT, NF-κB) in cancer?
- Pathway-specific inhibitors : Use LY294002 (PI3K inhibitor) or U0126 (MEK/ERK inhibitor) to isolate this compound's effects .
- Multi-omics integration : Combine RNA-seq, proteomics, and phospho-kinase arrays to map crosstalk between STAT3, PI3K/AKT, and NF-κB .
- In vivo silencing : CRISPR/Cas9 or shRNA knockdown of target genes (e.g., Fas/CD95) to validate mechanistic links .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
